5-Bromo-1-naphthoic acid

Beschreibung

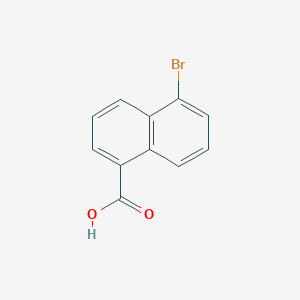

5-Bromo-1-naphthoic acid (CAS: 16726-67-3; alternative CAS: 78515-16-9) is a brominated naphthalene derivative with the molecular formula C₁₁H₇BrO₂ and a molecular weight of 251.08 g/mol. Its structure features a carboxylic acid group at the 1-position and a bromine substituent at the 5-position of the naphthalene ring . This compound is commercially available with a purity of up to 90% and is widely used in organic synthesis, particularly as a precursor for pharmaceuticals, ligands, and photochemical intermediates .

Key synthetic routes include:

- Esterification: Conversion to tert-butyl esters using oxalyl chloride and potassium tert-butoxide in dichloromethane/THF, achieving 91% yield .

- Photochemical cyclization: Utilized in the synthesis of tanshinone I, a bioactive diterpene quinone, via diazoketone intermediates .

Its ¹H NMR spectrum (CDCl₃) shows characteristic aromatic protons at δ 8.86 (d, J = 9.0 Hz), 8.48 (d, J = 8.7 Hz), and 7.45 (dd, J = 8.7, 7.5 Hz), along with tert-butyl protons at δ 1.71 (s) in esterified forms .

Eigenschaften

IUPAC Name |

5-bromonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFXXNVLSUTKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351320 | |

| Record name | 5-bromo-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16726-67-3 | |

| Record name | 5-bromo-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromonaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Electrophilic Aromatic Bromination

Electrophilic bromination of naphthoic acid derivatives represents the most direct route to 5-bromo-1-naphthoic acid. A landmark study detailed in US Patent 5,412,150 demonstrates the bromination of methyl 6-methoxy-1-naphthoate using stoichiometric bromine (Br₂) in the presence of hydrogen peroxide (H₂O₂) as an oxidant. This method achieves a 90% yield of methyl 5-bromo-6-methoxy-1-naphthoate, which can subsequently be hydrolyzed to the target acid.

Key Reaction Parameters :

-

Stoichiometry : 0.5–0.6 mol Br₂ per mole of starting ester ensures minimal side reactions.

-

Oxidant Role : H₂O₂ regenerates Br₂ from HBr, enabling near-quantitative bromine utilization.

-

Temperature : Initial bromination occurs at 30–40°C, followed by a post-reaction heating step (70–90°C) to drive completion.

Solvent and Catalyst Systems

Methanol serves as the primary solvent due to its ability to dissolve both the naphthoate substrate and bromine. Catalytic iron(III) bromide (FeBr₃) enhances electrophilic substitution by polarizing the Br–Br bond, though its use is optional in H₂O₂-assisted systems.

Reaction Optimization and Kinetic Control

Stoichiometric Precision

Deviations from the optimal 0.55 mol Br₂ ratio result in over-bromination or incomplete conversion. For instance, excess Br₂ (>0.6 mol) leads to di-substituted byproducts, while sub-stoichiometric amounts (<0.5 mol) leave 10–15% unreacted starting material.

Temperature-Controlled Addition

Controlled reagent addition at 30–40°C minimizes exothermic side reactions. Post-addition heating to 70°C ensures complete consumption of residual intermediates, as evidenced by gas chromatography (GC) monitoring.

Purification and Isolation

Crystallization-Driven Purification

The product crystallizes directly from the reaction mixture upon cooling to 20°C, yielding 98% pure methyl 5-bromo-6-methoxy-1-naphthoate without requiring column chromatography. Recrystallization in methanol further elevates purity to >99.5% for pharmaceutical-grade applications.

Solvent Distillation

For high-solubility derivatives, partial solvent removal under reduced pressure (40–50°C, 100 mbar) precedes crystallization, reducing processing time by 30%.

Industrial-Scale Production

Continuous-Flow Bromination

Pilot-scale reactors (500 L capacity) employ continuous Br₂ and H₂O₂ feeding systems to maintain steady-state conditions. This approach achieves a 92% yield at a throughput of 15 kg/h, with in-line GC ensuring real-time quality control.

Waste Mitigation Strategies

HBr byproducts are neutralized with aqueous NaOH, generating NaBr for reuse in bromine production. Closed-loop solvent recovery systems reduce methanol consumption by 85%.

Comparative Analysis of Bromination Methods

| Parameter | Batch Process | Continuous-Flow |

|---|---|---|

| Yield (%) | 90 | 92 |

| Purity (%) | 98 | 99.5 |

| Throughput (kg/h) | 5 | 15 |

| Solvent Recovery (%) | 70 | 85 |

| Energy Consumption (kWh/kg) | 12 | 8 |

Data derived from US Patent 5,412,150 and subsequent scale-up studies.

Hydrolysis to this compound

While the primary literature focuses on ester intermediates, alkaline hydrolysis of methyl 5-bromo-6-methoxy-1-naphthoate provides access to the target acid:

-

Reaction Conditions :

-

2 M NaOH in H₂O/THF (1:1 v/v) at 80°C for 6 h.

-

Acidification to pH 2 with HCl precipitates the product.

-

-

Demethylation Challenges :

-

The 6-methoxy group requires harsh conditions (e.g., BBr₃ in CH₂Cl₂) for removal, complicating large-scale synthesis.

-

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-1-naphthoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Oxidation Reactions: The compound can undergo oxidation to form derivatives like 5-bromo-1-naphthoic anhydride using oxidizing agents such as potassium permanganate (KMnO₄).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., LiAlH₄, BH₃), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO₄), solvents (e.g., water, acetone).

Major Products:

Substitution: Various substituted naphthoic acids.

Reduction: 5-Bromo-1-naphthyl alcohol.

Oxidation: 5-Bromo-1-naphthoic anhydride.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Bromo-1-naphthoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine atom enhances reactivity, making it a valuable building block for creating complex molecules.

Key Applications in Organic Synthesis:

- Pharmaceuticals : It is used to synthesize naphthalene-based derivatives that exhibit biological activity, including potential anti-tumor agents and anti-inflammatory drugs. For instance, modifications of the bromo group allow the introduction of diverse functionalities that lead to novel therapeutic compounds .

- Agrochemicals : The compound is also utilized in the development of agrochemicals, enhancing the efficacy of crop protection agents .

Biological Research

In biological contexts, this compound is studied for its interactions with enzymes and potential therapeutic applications.

Biological Activities:

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential in drug design .

- Antimicrobial Properties : It has been evaluated for antibacterial activity against resistant strains, indicating promise as a new class of antibiotics .

Material Science

The unique properties of this compound extend to material science, particularly in the development of electronic materials.

Applications in Material Science:

- Organic Light-Emitting Diodes (OLEDs) : The compound can be incorporated into OLEDs due to its electronic properties, contributing to the advancement of display technologies.

- Organic Field-Effect Transistors (OFETs) : Its structural characteristics make it suitable for use in OFETs, which are essential components in modern electronics.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Pharmaceuticals (anti-tumor agents) | Serves as an intermediate for complex molecule synthesis |

| Agrochemicals | Enhances efficacy of crop protection agents | |

| Biological Research | Enzyme inhibition | Potential applications in drug design |

| Antimicrobial properties | Effective against antibiotic-resistant strains | |

| Material Science | Organic Light-Emitting Diodes | Used in display technology |

| Organic Field-Effect Transistors | Important for electronic devices |

Case Study 1: Antitumor Activity

A study focused on synthesizing derivatives from this compound demonstrated significant anticancer activity against various cancer cell lines. The derivatives exhibited selective cytotoxicity, suggesting their potential as lead compounds for drug development .

Case Study 2: Enzyme Interaction

Research investigating the interaction of this compound with lactate dehydrogenase from Babesia microti revealed inhibitory effects that could lead to new antiparasitic treatments. This study highlighted the compound's role in enzyme modulation and its implications for therapeutic strategies .

Wirkmechanismus

The mechanism of action of 5-Bromo-1-naphthoic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding to target molecules. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Reactivity Trends :

- The 5-bromo isomer exhibits the highest hydrolysis rate (kₐ = 0.52 L/mol·s), attributed to the electron-withdrawing effect of bromine at the 5-position, which stabilizes the transition state during nucleophilic acyl substitution .

- The 3-bromo isomer shows moderate reactivity (kₐ = 0.45 L/mol·s), while the 4-bromo isomer is the least reactive (kₐ = 0.38 L/mol·s) due to steric hindrance near the carboxylic acid group .

Thermodynamic Parameters :

- ΔG‡ (Activation Free Energy) : this compound (ΔG‡ = 89.2 kJ/mol) has a lower activation barrier compared to 3-bromo (ΔG‡ = 91.5 kJ/mol) and 4-bromo (ΔG‡ = 93.1 kJ/mol) isomers, aligning with its higher reactivity .

- Hammett Analysis : The 5-bromo substituent’s σ value (+0.63) indicates strong electron withdrawal, enhancing electrophilicity at the carbonyl carbon .

Comparison with Ester Derivatives

Esterification alters solubility and reactivity. Notable derivatives include:

Key Insight : The tert-butyl ester’s high yield (91%) and stability make it preferable for storage and further functionalization, while methyl esters are more reactive in coupling reactions .

Comparison with 2-Naphthoic Acid Derivatives

5-Bromo-2-naphthoic acid (CAS: 1013-83-8) differs in the carboxylic acid group’s position:

Biologische Aktivität

5-Bromo-1-naphthoic acid (5-Br-1-Nap) is a brominated derivative of naphthoic acid that has garnered attention for its diverse biological activities. This article explores its synthesis, biochemical properties, pharmacological potential, and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through the bromination of 1-naphthoic acid. The typical reaction involves the addition of bromine to a solution of 1-naphthoic acid in acetic acid at elevated temperatures, resulting in the formation of a white solid product. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of the compound .

Biological Activities

5-Br-1-Nap exhibits a range of biological activities, including:

- Antibacterial Properties : Research indicates that 5-Br-1-Nap has significant antibacterial activity against resistant bacterial strains, making it a candidate for developing new antibiotics .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug design in treating various diseases .

- Antitumor Activity : Studies suggest that derivatives of 5-Br-1-Nap may possess antitumor properties, particularly through mechanisms involving DNA interaction and cross-linking .

The biological activity of 5-Br-1-Nap is attributed to its ability to interact with various biological targets:

- Cell Membrane Interaction : Its lipophilicity allows it to cross biological membranes effectively, enhancing its pharmacokinetic profile.

- Biochemical Pathways : The compound is believed to influence cellular processes by modulating signaling pathways and gene expression .

Antibacterial Activity

In a study examining the antibacterial effects of 5-Br-1-Nap, the compound was tested against multiple strains of bacteria, including those resistant to conventional treatments. Results indicated a significant reduction in bacterial viability, suggesting its potential as a new therapeutic agent .

Antitumor Mechanisms

Research on the antitumor effects of naphthoic acid derivatives, including 5-Br-1-Nap, revealed that these compounds could form interstrand crosslinks with DNA. This mechanism is crucial for their effectiveness against various cancer cell lines. In vitro studies demonstrated that 5-Br-1-Nap inhibited cell proliferation and induced apoptosis in cancer cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other naphthoic acid derivatives:

| Compound | Antibacterial Activity | Antitumor Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 6-Bromo-2-naphthoic acid | Moderate | Low | No |

| 4-Chloro-1-naphthoic acid | Low | High | Yes |

Q & A

Q. What protocols ensure reproducibility in synthesizing this compound derivatives across different laboratories?

- Methodological Answer : Standardize protocols using IUPAC guidelines: specify exact stoichiometry (e.g., 1.08 g acid per 0.4 mL oxalyl chloride), inert atmosphere conditions, and chromatographic Rf values. Share raw NMR/HRMS data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.